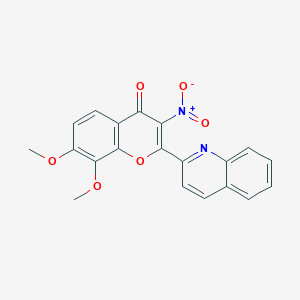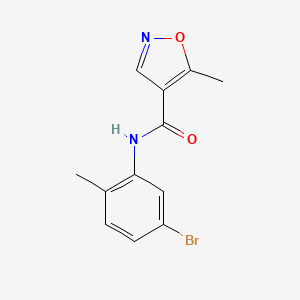
N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide: is a chemical compound that belongs to the class of oxazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 5-position.
Oxazole Formation: The brominated intermediate is then subjected to cyclization with appropriate reagents to form the oxazole ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its chemical structure.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.
Applications De Recherche Scientifique
N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and oxazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide: can be compared with other similar compounds, such as:
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: This compound also contains a bromine atom and a methyl group but has a thiophene ring instead of an oxazole ring.
N-(5-Bromo-2-methylphenyl)acetamide: This compound has a similar structure but lacks the oxazole ring and has an acetamide group instead of a carboxamide group.
The uniqueness of This compound
Propriétés
Numéro CAS |
61643-46-7 |
|---|---|
Formule moléculaire |
C12H11BrN2O2 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
N-(5-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-3-4-9(13)5-11(7)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
IJRCJTIJWQVUEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)NC(=O)C2=C(ON=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
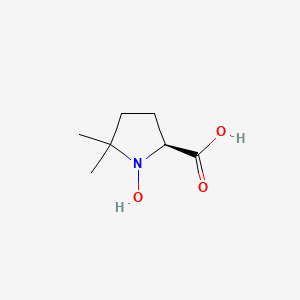
![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
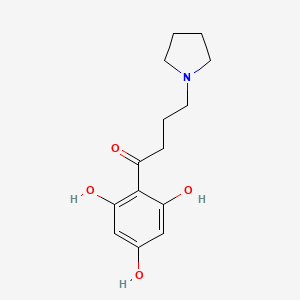
![2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)
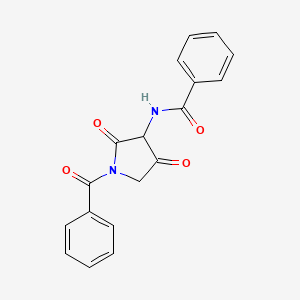
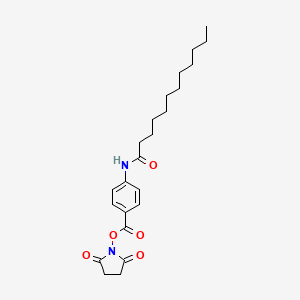

![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)
